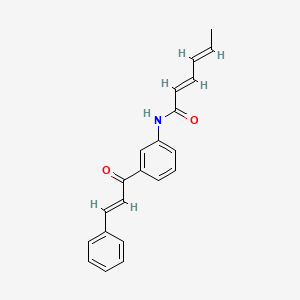![molecular formula C21H25N5O3 B3861228 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3861228.png)
1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as PPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields, including medicinal chemistry, neuroscience, and drug development.
Mécanisme D'action
1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing the activity of the receptor. This results in increased inhibition of neuronal activity, leading to the anticonvulsant and anxiolytic effects observed with 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione.
Biochemical and Physiological Effects:
1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including increased GABA-A receptor activity, decreased neuronal excitability, and increased inhibition of neurotransmitter release. These effects contribute to the anticonvulsant and anxiolytic effects observed with 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is its potency and selectivity for the GABA-A receptor, making it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation of 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is its relatively short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione, including:
1. Development of new 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione derivatives with improved pharmacological properties, such as longer half-life and increased selectivity for the GABA-A receptor.
2. Investigation of the role of 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione in other neurological disorders, such as depression and schizophrenia.
3. Development of new drugs based on 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione for the treatment of epilepsy and anxiety disorders.
4. Investigation of the potential use of 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione as a tool for studying the role of the GABA-A receptor in drug addiction and withdrawal.
In conclusion, 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a promising compound with potential applications in various fields of scientific research. Its potent anticonvulsant and anxiolytic effects, as well as its ability to modulate the activity of the GABA-A receptor, make it a valuable tool for studying the role of this receptor in various neurological disorders. Further research is needed to fully understand the potential of 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione and its derivatives for the development of new drugs and treatments for neurological disorders.
Applications De Recherche Scientifique
1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential application in various fields of scientific research. In medicinal chemistry, 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have potent anticonvulsant and anxiolytic effects, making it a promising candidate for the development of new drugs for the treatment of epilepsy and anxiety disorders. In neuroscience, 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to modulate the activity of the GABA-A receptor, a key neurotransmitter receptor involved in the regulation of neuronal excitability. This makes 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione a potential tool for studying the role of GABA-A receptors in various neurological disorders, including epilepsy, anxiety, and depression. In drug development, 1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
1-(4-propoxyphenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-2-14-29-17-6-4-16(5-7-17)26-19(27)15-18(20(26)28)24-10-12-25(13-11-24)21-22-8-3-9-23-21/h3-9,18H,2,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZIPOZKDYWXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



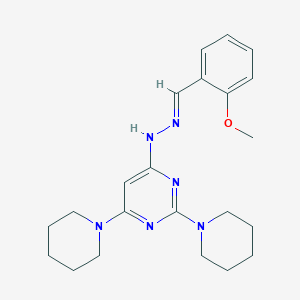
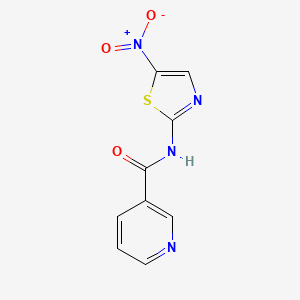
![6-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3861165.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3861171.png)
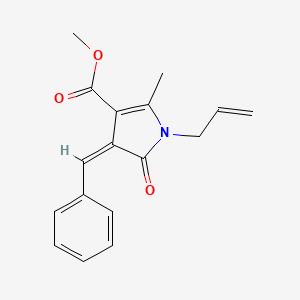
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861187.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3861188.png)
![(2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B3861201.png)
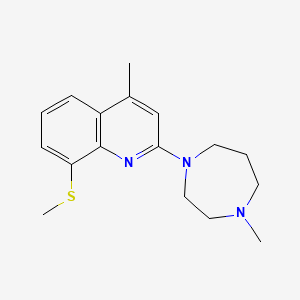
![3-[(benzylamino)carbonyl]-4-phenylpentanoic acid](/img/structure/B3861207.png)
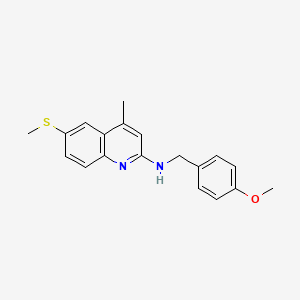
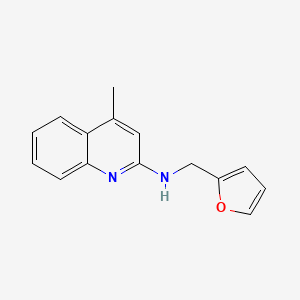
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3861244.png)
